Home > Products > Screening Compounds P73805 > G1T38 dihydrochloride
G1T38 dihydrochloride -

G1T38 dihydrochloride

Catalog Number: EVT-8312202
CAS Number:
Molecular Formula: C26H35ClN8O
Molecular Weight: 511.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

G1T38 dihydrochloride, known chemically as 4-[[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1’-cyclohexane]-10-one; hydrochloride, is a complex organic compound that has garnered significant attention in the fields of chemistry, biology, and medicine. This compound is primarily recognized for its role as a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial targets in cancer therapy. G1T38 dihydrochloride is characterized by its unique spirocyclic structure and the presence of multiple nitrogen atoms that contribute to its biological activity and chemical reactivity .

Source and Classification

G1T38 dihydrochloride is classified as a small molecule inhibitor and falls under the category of pharmaceutical compounds designed to interfere with specific cellular processes. It is sourced from various chemical suppliers and is utilized in research settings to explore its potential therapeutic effects against cancers such as breast cancer and non-small cell lung cancer . Its molecular formula is C26H35ClN8OC_{26}H_{35}ClN_{8}O, with an InChI key of IUIVDLVJNPANBY-UHFFFAOYSA-N .

Synthesis Analysis

Methods

The synthesis of G1T38 dihydrochloride involves multiple steps starting from commercially available precursors. The synthetic route typically includes:

  1. Formation of the Spirocyclic Structure: This step involves cyclization reactions that create the spirocyclic framework.
  2. Functionalization: Various functional groups are introduced to enhance biological activity.
  3. Hydrochloride Salt Formation: The final step involves converting the base compound into its hydrochloride salt form for improved solubility and stability.

Technical Details

The synthesis employs organic solvents and catalysts under controlled temperatures to maximize yield and purity. Industrial production methods may utilize continuous flow reactors for efficiency and scalability .

Molecular Structure Analysis

G1T38 dihydrochloride features a spirocyclic structure that contributes to its unique properties. The compound's molecular structure can be represented by the following data:

  • Canonical SMILES: CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl
  • InChI: InChI=1S/C26H34N8O.2ClH/c1-18(2)32-10-12-33(13-11-32)20-6-7-22(27-16-20)30-25-28-15-19-14-21-24(35)29-17-26(8-4-3-5-9-26)34(21)23(19)31-25;;/h6-7,14-16,18H,3-5,8-13,17H2,1-2H3,(H,29,35)(H,27,28,30,31);2*1H .
Chemical Reactions Analysis

Types of Reactions

G1T38 dihydrochloride can undergo several types of chemical reactions:

  1. Oxidation: Addition of oxygen or removal of hydrogen.
  2. Reduction: Addition of hydrogen or removal of oxygen.
  3. Substitution: Replacement of one functional group with another.

Technical Details

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions are typically optimized for temperature and pH to achieve desired outcomes .

Mechanism of Action

G1T38 exerts its effects primarily through the inhibition of CDK4/6 activity. By binding to these kinases, it disrupts their function in cell cycle regulation:

  1. Inhibition of Phosphorylation: G1T38 prevents the phosphorylation of retinoblastoma protein (RB), leading to cell cycle arrest in the G1 phase.
  2. Selectivity: The compound shows a high degree of selectivity for CDK4/6 over other kinases within the same family .
Physical and Chemical Properties Analysis

Physical Properties

G1T38 dihydrochloride is typically presented as a solid crystalline substance with good solubility in polar solvents due to its hydrochloride form.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 450 g/mol.
  • Stability: The compound is stable under standard laboratory conditions but may require specific storage conditions to maintain integrity over time.
Applications

G1T38 dihydrochloride has several scientific applications:

  1. Cancer Research: It is employed in studies aimed at understanding CDK4/6's role in cell proliferation and apoptosis.
  2. Drug Development: The compound serves as a reference standard in drug discovery processes targeting cancer therapies.
  3. Biological Assays: Utilized in cell-based assays to evaluate the effects of CDK4/6 inhibition on various cancer cell lines .
Introduction to Cyclin-Dependent Kinase 4/6 Inhibitors in Oncology

Rationale for Targeted Cyclin-Dependent Kinase 4/6 Inhibition in Cell Cycle Dysregulation

The cyclin D-cyclin-dependent kinase 4/6-retinoblastoma protein pathway serves as a central regulatory node governing the transition from the G1 to S phase of the cell cycle. In hormone receptor-positive breast cancer and multiple other malignancies, dysregulation of this pathway—through cyclin D1 amplification, retinoblastoma protein inactivation loss, or cyclin-dependent kinase inhibitor 2A deletion—drives uncontrolled cellular proliferation [1] [9]. Cyclin-dependent kinase 4 and cyclin-dependent kinase 6 form complexes with D-type cyclins, phosphorylating retinoblastoma protein to release E2F transcription factors that initiate DNA replication genes. Preclinical evidence confirms that tumor cells retaining functional retinoblastoma protein undergo G1 arrest upon cyclin-dependent kinase 4/6 inhibition, establishing the mechanistic foundation for targeted therapy [3] [8].

The dependency of hormone receptor-positive breast cancer on cyclin D-cyclin-dependent kinase 4/6 signaling is particularly pronounced. Estrogen receptor signaling directly upregulates cyclin D1 expression, creating a molecular vulnerability exploited by cyclin-dependent kinase 4/6 inhibitors. This biological rationale underpinned the clinical development of first-generation inhibitors, which demonstrated unprecedented progression-free survival improvements in advanced hormone receptor-positive/human epidermal growth factor receptor 2-negative breast cancer when combined with endocrine therapy [1] [7].

Limitations of First-Generation Cyclin-Dependent Kinase 4/6 Inhibitors: Neutropenia and Intermittent Dosing Challenges

Despite their efficacy, first-generation cyclin-dependent kinase 4/6 inhibitors (palbociclib, ribociclib, abemaciclib) exhibit significant clinical limitations rooted in their on-target effects on bone marrow progenitor cells. Cyclin-dependent kinase 6 inhibition induces reversible senescence of hematopoietic stem cells, manifesting as neutropenia in 58-83% of patients across pivotal trials [5] [8] [10]. Although febrile neutropenia rates remain low (<2%), the high incidence of grade 3/4 neutropenia necessitates intermittent dosing schedules (21 days on/7 days off) to permit neutrophil recovery [3] [5].

Table 1: Hematological Toxicity Profile of Approved Cyclin-Dependent Kinase 4/6 Inhibitors

AgentClinical TrialAll-Grade Neutropenia (%)Grade ≥3 Neutropenia (%)Dosing Schedule
PalbociclibPALOMA-2806621/7 days
RibociclibMONALEESA-2745821/7 days
AbemaciclibMONARCH-34122Continuous

This treatment interruption creates pharmacokinetic troughs that may permit tumor cell recovery and foster acquired resistance. Preclinical models demonstrate tumor regrowth during off-treatment periods, suggesting intermittent scheduling might compromise long-term efficacy [3]. Furthermore, the requirement for biweekly complete blood count monitoring during initial cycles imposes substantial logistical burdens on patients and healthcare systems [8] [10].

Emergence of G1T38 Dihydrochloride as a Next-Generation Therapeutic Agent

G1T38 dihydrochloride (lerociclib dihydrochloride) represents a structurally optimized cyclin-dependent kinase 4/6 inhibitor designed to overcome the limitations of first-generation agents. Its development leveraged a tricyclic lactam scaffold to achieve differential tissue distribution, minimizing bone marrow exposure while maintaining potent tumor suppression [3] [6]. Preclinical characterization revealed unique pharmacokinetic properties enabling continuous daily dosing without inducing severe neutropenia—a distinguishing feature from existing inhibitors [3].

The compound demonstrates exquisite biochemical selectivity, inhibiting cyclin-dependent kinase 4/cyclin D1 (half-maximal inhibitory concentration = 1 nM) and cyclin-dependent kinase 6/cyclin D3 (half-maximal inhibitory concentration = 2 nM) while exhibiting >800-fold selectivity against other cyclin-dependent kinases including cyclin-dependent kinase 2, cyclin-dependent kinase 5, and cyclin-dependent kinase 9 [3] [6]. This selectivity profile underpins its reduced off-target effects while preserving on-target antitumor activity.

Table 2: Selectivity Profile of G1T38 Dihydrochloride Against Kinase Targets

Kinase ComplexHalf-Maximal Inhibitory Concentration (μM)Selectivity vs. CDK4/6
CDK4/Cyclin D10.001Reference
CDK6/Cyclin D30.0022-fold
CDK9/Cyclin T0.02828-fold
CDK5/p350.832832-fold
CDK2/Cyclin A1.51,500-fold
CDK1/Cyclin B12.42,400-fold

In vivo studies confirmed preferential tumor accumulation over plasma, creating a therapeutic window that enables sustained retinoblastoma protein phosphorylation blockade in tumors without significant myelosuppression [3] [6]. These pharmacological advantages position G1T38 dihydrochloride as a promising candidate for continuous dosing regimens that may improve efficacy outcomes by minimizing treatment interruptions and overcoming key resistance mechanisms associated with intermittent cyclin-dependent kinase 4/6 inhibition.

Properties

Product Name

G1T38 dihydrochloride

IUPAC Name

4-[[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;hydrochloride

Molecular Formula

C26H35ClN8O

Molecular Weight

511.1 g/mol

InChI

InChI=1S/C26H34N8O.ClH/c1-18(2)32-10-12-33(13-11-32)20-6-7-22(27-16-20)30-25-28-15-19-14-21-24(35)29-17-26(8-4-3-5-9-26)34(21)23(19)31-25;/h6-7,14-16,18H,3-5,8-13,17H2,1-2H3,(H,29,35)(H,27,28,30,31);1H

InChI Key

NDDSOVIZSLILOS-UHFFFAOYSA-N

SMILES

CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl

Canonical SMILES

CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.